molecular formula C10H15FO2 B12938478 Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate

Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B12938478
M. Wt: 186.22 g/mol
InChI Key: KIBBHNWXBASNEK-UHFFFAOYSA-N
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Description

Methyl 5-fluorobicyclo[321]octane-1-carboxylate is a bicyclic compound that features a fluorine atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of a fluorinated precursor with a suitable dienophile, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove or alter specific functional groups.

    Substitution: Commonly involves replacing the fluorine atom with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15FO2

Molecular Weight

186.22 g/mol

IUPAC Name

methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C10H15FO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7H2,1H3

InChI Key

KIBBHNWXBASNEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)F

Origin of Product

United States

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